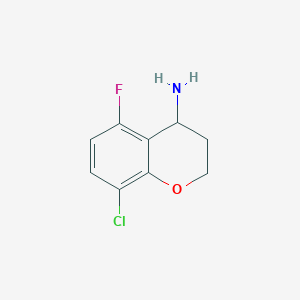

8-Chloro-5-fluorochroman-4-amine

Description

BenchChem offers high-quality 8-Chloro-5-fluorochroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-fluorochroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |

InChI Key |

REXMYOGKXMUMRV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1N)F)Cl |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of 8 Chloro 5 Fluorochroman 4 Amine

Theoretical and Computational Approaches to Conformational Studies

Computational chemistry provides powerful tools to investigate the conformational possibilities of flexible molecules like 8-chloro-5-fluorochroman-4-amine. These methods allow for the prediction of stable conformations and the energy barriers between them.

Molecular Mechanics and Force Field Applications in Chroman Conformational Space

Molecular mechanics (MM) methods, which employ classical physics to model the potential energy of a molecule, are well-suited for exploring the vast conformational space of chroman derivatives. researchgate.netnih.gov Force fields, such as MM2, MM3, and MMFF94, are sets of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. researchgate.netbath.ac.uk These force fields have demonstrated strong performance in the conformational analysis of organic molecules. bath.ac.ukbath.ac.uk

For chroman systems, molecular mechanics can efficiently calculate the energies of various conformers, helping to identify the most stable arrangements. researchgate.net The choice of force field is crucial, as their accuracies can vary depending on the specific molecular system. researchgate.net For instance, while MM2 is common for hydrocarbons and small molecules, MMFF94 has also shown to be effective for organic molecules. researchgate.netbath.ac.uk The process typically involves a conformational search algorithm that systematically alters the molecule's geometry, followed by energy minimization using the selected force field to locate stable conformers. researchgate.netbath.ac.uk

Table 1: Commonly Used Force Fields in Conformational Analysis

| Force Field | General Application | Key Features |

| MM2 | Hydrocarbons, small organic molecules | Accounts for bond stretching, bending, torsional, and van der Waals interactions. researchgate.net |

| MM3 | General organic molecules | An improvement on MM2 with more complex potential energy functions. nih.govbath.ac.uk |

| MMFF94 | Broad range of organic and medicinal chemistry molecules | Designed to be a general-purpose force field with good accuracy for a variety of systems. bath.ac.ukbath.ac.uk |

| AMOEBA | Polarizable systems | Explicitly includes atomic polarizability for more accurate electrostatic descriptions. bath.ac.uk |

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

For a more accurate determination of the ground state geometry of 8-chloro-5-fluorochroman-4-amine, quantum mechanical methods like ab initio and Density Functional Theory (DFT) are employed. researchgate.netwikipedia.org Unlike molecular mechanics, these methods are based on solving the Schrödinger equation and provide a more fundamental description of the electronic structure. wikipedia.org

Ab initio methods, such as Hartree-Fock (HF), calculate all integrals from first principles without empirical parameters. researchgate.net DFT, a widely used computational method, determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.orgresearchgate.net The B3LYP functional combined with a basis set like 6-311G is a common choice for optimizing the geometry of organic molecules and predicting their structural parameters. researchgate.netthenucleuspak.org.pk These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. thenucleuspak.org.pkresearchgate.net DFT calculations are instrumental in understanding the electronic properties and reactivity of chromone (B188151) and chroman derivatives. researchgate.netresearchgate.net

Exploration of Conformational Preferences (e.g., Half-Chair, Boat) of the Chroman Ring

The dihydropyran ring of the chroman scaffold is not planar and can adopt several conformations, with the most common being the half-chair and the boat (or twist-boat) forms. psu.edulibretexts.org The relative stability of these conformations is influenced by factors such as angle strain, torsional strain, and steric interactions. libretexts.orglibretexts.org

Stereochemical Characterization and Chirality

The presence of stereocenters in 8-chloro-5-fluorochroman-4-amine gives rise to stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Analysis of Chiral Centers at C-4 and Stereoisomeric Forms of 8-Chloro-5-fluorochroman-4-amine

The carbon atom at position 4 (C-4) of the chroman ring in 8-chloro-5-fluorochroman-4-amine is a chiral center because it is bonded to four different groups: the amine group, a hydrogen atom, the C-3 carbon of the dihydropyran ring, and the C-4a carbon of the benzene (B151609) ring. libretexts.org The presence of this single chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.orglibretexts.org

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. A molecule with 'n' chiral centers can have up to 2^n stereoisomers. libretexts.orgkhanacademy.org Since 8-chloro-5-fluorochroman-4-amine has one chiral center, it has 2^1 = 2 stereoisomers (one pair of enantiomers). If additional chiral centers were present, diastereomers—stereoisomers that are not mirror images of each other—would also be possible. libretexts.org

Diastereoselective and Enantioselective Synthesis for Isomeric Control

The synthesis of a specific stereoisomer of 8-chloro-5-fluorochroman-4-amine requires stereoselective methods.

Diastereoselective synthesis aims to produce a predominance of one diastereomer over others. While not directly applicable to a molecule with a single chiral center, if a chiral auxiliary or a chiral reagent is used in the synthesis of a related compound with multiple stereocenters, diastereoselectivity becomes crucial.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. For chiral chroman-4-amines, several enantioselective strategies have been developed. lookchem.com One common approach involves the enantioselective reduction of the corresponding chroman-4-one. lookchem.com For example, the use of a Corey-Bakshi-Shibata (CBS) catalyst in the reduction of a substituted chroman-4-one can yield a chiral chroman-4-ol with high enantiomeric excess. lookchem.com This alcohol can then be converted to the desired chiral amine through a sequence of reactions, such as an azide (B81097) inversion followed by reduction. lookchem.com The ability to control the stereochemistry at the C-4 position is vital for producing enantiomerically pure samples of compounds like 8-chloro-5-fluorochroman-4-amine.

Intramolecular Interactions and Their Influence on Molecular Conformation

The conformation of the dihydropyran ring in 8-chloro-5-fluorochroman-4-amine, along with the orientation of the amine substituent, is largely governed by a delicate balance of attractive and repulsive forces within the molecule.

Intramolecular non-covalent interactions are expected to play a pivotal role in stabilizing the predominant conformation of 8-chloro-5-fluorochroman-4-amine. The presence of both halogen bond donors and acceptors, as well as hydrogen bond donors and acceptors, creates a potential for a network of stabilizing interactions.

Halogen Bonding: The chlorine atom at the C8 position of the aromatic ring can act as a halogen bond donor. This is due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. This positive region can interact favorably with a Lewis base, such as the lone pair of electrons on the amine nitrogen or the ether oxygen of the chroman ring. The strength of such a C-Cl···N or C-Cl···O halogen bond would influence the puckering of the dihydropyran ring and the rotational barrier of the C4-N bond.

Hydrogen Bonding: The primary amine group at the C4 position is a hydrogen bond donor, while the fluorine atom at C5 and the ether oxygen are potential hydrogen bond acceptors. An intramolecular hydrogen bond of the N-H···F or N-H···O type could significantly restrict the conformational freedom of the molecule. The formation of a five or six-membered ring through hydrogen bonding can lock the dihydropyran ring into a specific half-chair or boat-like conformation and fix the orientation of the amine group as either axial or equatorial. The relative electronegativity and steric accessibility of the fluorine and oxygen atoms will determine the preferred hydrogen bond acceptor.

To illustrate the potential impact of these interactions, hypothetical bond parameters for such intramolecular bonds are presented in the table below, based on typical values observed in similar systems.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | **Typical Angle (°) |

| Halogen Bond | Cl (C8) | N (Amine) | 2.8 - 3.5 | > 150 |

| Halogen Bond | Cl (C8) | O (Ether) | 2.9 - 3.6 | > 150 |

| Hydrogen Bond | N-H (Amine) | F (C5) | 2.0 - 2.5 | 100 - 140 |

| Hydrogen Bond | N-H (Amine) | O (Ether) | 2.1 - 2.6 | 100 - 140 |

This table presents hypothetical data based on general principles of non-covalent interactions, as specific experimental data for 8-chloro-5-fluorochroman-4-amine is not available.

Steric Hindrance: The substituents on the chroman ring create steric bulk that influences the conformational equilibrium. The 5-fluoro and 8-chloro substituents on the aromatic ring can sterically interact with the amine group at the C4 position, particularly if the amine group is in an axial orientation. This steric clash can raise the energy of certain conformations, making them less populated. The preferred conformation will seek to minimize these unfavorable steric interactions. For example, an equatorial orientation of the amine group is generally favored in substituted cyclohexanes to reduce 1,3-diaxial interactions, and a similar principle would apply to the chroman ring.

The conformational landscape of 8-chloro-5-fluorochroman-4-amine is therefore a complex potential energy surface with multiple local minima, each corresponding to a different conformation. The global minimum, representing the most stable and populated conformation, is determined by the sum of all these intramolecular interactions. Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be required to precisely map this landscape and quantify the energy differences between various conformers.

Spectroscopic and Spectrometric Characterization Methodologies for 8 Chloro 5 Fluorochroman 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 8-Chloro-5-fluorochroman-4-amine would be expected to provide information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the aromatic and aliphatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The coupling patterns and coupling constants (J) between adjacent protons would help to establish the connectivity within the chroman ring system and the relative stereochemistry of the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Assignment

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms, particularly those directly attached to the halogen atoms and the nitrogen of the amine group, would be significantly affected, providing key insights into the carbon framework.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C-5 position, and its coupling to neighboring protons (H-F coupling) would further confirm the substitution pattern on the aromatic ring.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity between different parts of the molecule. These techniques are invaluable for assembling the complete molecular structure.

Application of NMR Coupling Constants (e.g., ³JHH, ³JHF) in Conformational Analysis

The magnitude of three-bond coupling constants between protons (³JHH) on the dihydropyran ring could provide information about the dihedral angles and thus the preferred conformation of the chroman ring. Similarly, three-bond couplings between the fluorine and adjacent protons (³JHF) would offer insights into the spatial arrangement of the fluorine substituent relative to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry would be used to determine the molecular weight of 8-Chloro-5-fluorochroman-4-amine and to study its fragmentation behavior upon ionization. The exact mass measurement would confirm the elemental composition of the molecule. The fragmentation pattern, showing the masses of fragment ions, would provide valuable structural information, often revealing characteristic losses of small molecules or radicals that are consistent with the proposed structure.

Without access to the actual spectral data, any further discussion would be purely speculative and would not meet the standards of a scientifically accurate report. The scientific community awaits the publication of this data to fully characterize the chemical and physical properties of 8-Chloro-5-fluorochroman-4-amine.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers, providing a unique "fingerprint" of the molecule. For 8-Chloro-5-fluorochroman-4-amine, the IR spectrum would be expected to exhibit absorption bands corresponding to its primary amine, aromatic, ether, and halogenated components.

The key functional groups of 8-Chloro-5-fluorochroman-4-amine and their predicted IR absorption regions are detailed below:

N-H Stretching: The primary amine (-NH2) group is characterized by a pair of medium to weak absorption bands in the region of 3500-3300 cm⁻¹. These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The spectrum will show C-H stretching vibrations. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the chroman ring system is expected in the 3000-2850 cm⁻¹ region.

C=C Stretching: The aromatic ring will display characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. These bands can provide information about the substitution pattern of the benzene (B151609) ring.

C-N Stretching: The stretching vibration of the C-N bond of the amine is expected to appear in the 1250-1020 cm⁻¹ range.

C-O-C Stretching: The ether linkage (C-O-C) within the chroman ring system will produce a strong, characteristic absorption band, typically in the 1260-1000 cm⁻¹ region due to asymmetric stretching.

C-F Stretching: The presence of a fluorine atom on the aromatic ring will give rise to a strong C-F stretching band, which is typically observed in the 1400-1000 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to be found in the 800-600 cm⁻¹ region of the spectrum.

The following interactive table summarizes the predicted characteristic IR absorption bands for 8-Chloro-5-fluorochroman-4-amine.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium - Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium - Weak |

| Ether | C-O-C Asymmetric Stretch | 1260 - 1000 | Strong |

| Amine | C-N Stretch | 1250 - 1020 | Medium |

| Aryl Fluoride | C-F Stretch | 1400 - 1000 | Strong |

| Aryl Chloride | C-Cl Stretch | 800 - 600 | Strong - Medium |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed chemical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical and, subsequently, its molecular formula.

For 8-Chloro-5-fluorochroman-4-amine, the molecular formula is C₉H₉ClFNO. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.45 g/mol ), Fluorine (19.00 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ). The molecular weight of 8-Chloro-5-fluorochroman-4-amine is 201.63 g/mol .

The theoretical elemental percentages are as follows:

Carbon (C): (9 * 12.01 / 201.63) * 100% = 53.61%

Hydrogen (H): (9 * 1.008 / 201.63) * 100% = 4.50%

Chlorine (Cl): (1 * 35.45 / 201.63) * 100% = 17.58%

Fluorine (F): (1 * 19.00 / 201.63) * 100% = 9.42%

Nitrogen (N): (1 * 14.01 / 201.63) * 100% = 6.95%

Oxygen (O): (1 * 16.00 / 201.63) * 100% = 7.93%

The following interactive table compares the theoretical elemental composition with a hypothetical set of experimental results that would be considered acceptable for formula verification.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 53.61 | 53.58 |

| Hydrogen (H) | 4.50 | 4.53 |

| Nitrogen (N) | 6.95 | 6.91 |

Structure Activity Relationship Sar Studies of Halogenated Chroman 4 Amine Derivatives

Impact of Halogen Substituents on Molecular Interactions

The presence, type, and position of halogen atoms on the chroman-4-amine (B2768764) scaffold are critical determinants of the molecule's interaction with biological targets. These atoms exert profound effects through a combination of positional, electronic, and steric factors.

The specific placement of a chlorine atom at the C-8 position and a fluorine atom at the C-5 position of the chroman ring creates a distinct electronic and steric profile that significantly influences how the molecule is recognized by receptors or enzymes. While direct SAR studies for 8-Chloro-5-fluorochroman-4-amine are not extensively detailed in the public domain, inferences can be drawn from related structures.

For instance, in studies of 8-hydroxyquinolines, which share a bicyclic aromatic structure, the position of substituents plays a crucial role in activity. The parent 8-hydroxyquinoline (B1678124) is often the most active, and the introduction of substituents can alter this activity. nih.gov A 5-chloro derivative, for example, was found to be as active as the parent compound, suggesting that a halogen at this position can overcome potential negative steric contributions through positive lipophilic and electron-withdrawing effects. nih.gov This highlights the sensitivity of molecular recognition to the precise location of halogen substituents.

In the context of chroman-4-amines, the C-5 and C-8 positions are located on the aromatic portion of the chroman ring. Substituents at these positions can directly influence the electronic environment of the aromatic system and the adjacent heterocyclic ring, thereby affecting interactions with target proteins. The combination of an electron-withdrawing chlorine at C-8 and a highly electronegative fluorine at C-5 would create a unique electrostatic potential map across the molecule, guiding its orientation and binding within a receptor pocket.

Halogens modulate the biological activity of the chroman-4-amine scaffold through their electronic properties, specifically their inductive and mesomeric effects.

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. This effect can decrease the basicity of the amine group at C-4 and alter the electron density of the entire ring system. In SAR studies of other heterocyclic compounds, such as 8-hydroxyquinolines, electron-withdrawing groups have been shown to positively contribute to activity. nih.gov

The net electronic effect of the C-8 chlorine and C-5 fluorine in 8-Chloro-5-fluorochroman-4-amine would be a significant polarization of the aromatic ring, which can be critical for establishing specific hydrogen bonds or other electrostatic interactions with amino acid residues in a receptor or enzyme active site. Studies on other chroman-4-one derivatives have shown that electron-withdrawing groups on the aromatic ring are crucial for potent inhibitory activity. acs.org

Beyond electronics, the size and lipophilicity of halogen substituents are pivotal in SAR.

Steric Hindrance: The introduction of a chlorine atom at C-8 and a fluorine atom at C-5 introduces bulk, which can either be beneficial or detrimental to biological activity. A well-placed halogen can promote a specific conformation of the molecule that is favorable for binding. Conversely, a poorly positioned or overly large halogen can cause steric clashes with the target protein, preventing optimal binding. In studies of 5-substituted 8-hydroxyquinolines, it was found that smaller steric contributions from the substituent at the 5-position correlated with higher activity. nih.gov This suggests that the size of the substituent in this region is a sensitive parameter.

The following table summarizes the physicochemical properties of fluorine and chlorine, which underpin their contributions to the SAR of halogenated compounds.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π) |

| Fluorine (F) | 1.47 | 3.98 | +0.14 |

| Chlorine (Cl) | 1.75 | 3.16 | +0.71 |

Investigation of the Chroman Ring System's Influence on Biological Activity

The chroman ring system itself is a privileged scaffold in medicinal chemistry, and its structural features are integral to the biological activity of its derivatives.

The chroman scaffold consists of a fused benzene (B151609) ring and a dihydropyran ring. The saturation of the heterocyclic ring is a key feature. In contrast to its unsaturated counterpart, chromone (B188151), the chroman ring is not planar. The sp3-hybridized carbon atoms (C-2, C-3, and C-4) confer a degree of conformational flexibility. This allows the molecule to adopt different three-dimensional shapes, which can be crucial for fitting into a specific binding site.

The stereochemistry at these saturated carbons, particularly at C-2 and C-4, can lead to different enantiomers or diastereomers, which often exhibit significantly different biological activities. For instance, in a study of potent chroman-4-one inhibitors, the (S)-enantiomer was found to be slightly more potent than the (R)-enantiomer, highlighting the importance of stereochemistry. acs.org

While direct comparisons of ring size effects for 8-Chloro-5-fluorochroman-4-amine are not available, the six-membered dihydropyran ring of the chroman system is a common and effective motif in many biologically active compounds. Altering the ring size would drastically change the geometry and conformational possibilities of the molecule, almost certainly impacting its binding affinity and selectivity for its biological target.

Substituents at other positions on the chroman ring can have a profound impact on the activity profile of the molecule.

C-2 and C-3 Positions: These positions are on the saturated, heterocyclic portion of the chroman ring. Substituents here can influence the molecule's conformation and introduce new points of interaction with a target. In SAR studies of chroman-4-one inhibitors, an alkyl side chain at the C-2 position was found to be crucial for potent activity. acs.org Furthermore, introducing hydrophilic groups into this side chain was a strategy to improve the compound's properties. acs.org In other chroman derivatives designed as anticancer agents, the addition of Schiff base and isatin (B1672199) moieties at the C-2 position was explored. nih.gov

C-6 and C-7 Positions: These positions are on the aromatic ring. Substituents at these locations can modulate the electronic properties and lipophilicity of the molecule, similar to the C-5 and C-8 positions. In a series of chromen-4-one derivatives, substituting a hydrogen at the C-6 position with fluorine was found to have no significant effect on the pharmacological behavior of certain compounds. acs.org However, introducing a chlorine atom at C-6 in a different series of isatin-bearing chromans resulted in more activity than a chlorine at the C-5 position, indicating position-specific effects. nih.gov

The following table provides examples from the literature on how substituents at various positions on the chroman/chromone ring affect biological activity.

| Compound Class | Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |

| Chroman-4-ones | C-2 | Alkyl side chain | Crucial for potent SIRT2 inhibition | acs.org |

| Chroman-4-ones | Aromatic Ring | Electron-withdrawing groups | Crucial for potent SIRT2 inhibition | acs.org |

| Chromans | C-5 (on Isatin moiety) | Chlorine or Bromine | Higher anticancer activity | nih.gov |

| Chromans | C-6 (on Isatin moiety) | Chlorine | More activity than C-5 chlorine | nih.gov |

| Chromen-4-ones | C-6 | Fluorine | No significant effect on GPR55 agonism compared to H | acs.org |

| 4H-benzo[h]chromenes | C-2 or C-3 | Lipophilic/hydrophilic groups | Significantly affected antitumor activity | researchgate.net |

These examples underscore the principle that the biological activity of chroman derivatives is highly sensitive to the nature and placement of substituents around the core scaffold. The specific combination of 8-chloro and 5-fluoro substituents in 8-Chloro-5-fluorochroman-4-amine, therefore, represents a finely tuned set of properties that dictates its interaction with biological systems.

Modification of the Amine Moiety and its SAR Implications

The amine moiety at the 4-position of the chroman scaffold is a critical determinant of biological activity and a key focal point for structural modification in structure-activity relationship (SAR) studies. Its basicity, hydrogen bonding capacity, and potential for substitution allow for fine-tuning of the molecule's physicochemical properties and interaction with biological targets.

The primary amine group in chroman-4-amines is fundamental to their molecular recognition by biological targets, such as enzymes and receptors. This functional group can act as a hydrogen bond donor and, in its protonated state (ammonium cation), can form strong ionic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartate, glutamate) in a protein's active site.

In the context of neurodegenerative disease targets, chroman-4-amines have been investigated as potent inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B). researchgate.net The primary amine is crucial for the catalytic cycle of MAOs, which involves the oxidative deamination of neurotransmitters. nih.gov Inhibitors often mimic the endogenous substrates, and the primary amine is essential for anchoring the molecule within the enzyme's active site. For instance, docking studies of chromone derivatives with MAO-B have revealed key interactions with amino acid residues such as TYR326, TYR398, and LYS296. nih.gov The amine group plays a pivotal role in establishing these binding interactions, which are necessary for inhibitory activity.

Furthermore, the chromane (B1220400) ring system is a recognized scaffold in medicinal chemistry, and the amine substituent is a common feature in derivatives designed for various therapeutic purposes, including those targeting neurodegenerative disorders. researchgate.net The ability of the primary amine to engage in multiple non-covalent interactions simultaneously makes it a powerful pharmacophoric feature for achieving high-affinity binding.

Modification of the primary amine through N-substitution, such as alkylation or acylation, significantly alters the steric and electronic properties of the chroman-4-amine, leading to profound changes in biological activity. These modifications can modulate a compound's lipophilicity, membrane permeability, metabolic stability, and target-binding affinity.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can have varied effects. Mono- or di-alkylation can increase lipophilicity, which may enhance passage across the blood-brain barrier, a desirable feature for centrally acting agents. However, it also increases steric bulk, which can either enhance or diminish binding, depending on the topology of the target's active site. Selective monoalkylation is often critical, as excessive alkylation can lead to derivatives with reduced or undesirable properties. nih.gov While sometimes beneficial, N-alkylation can also lead to a loss of activity if the primary amine's hydrogen-bonding capability is essential for the interaction with the target. nih.gov For example, in the development of potential antiviral agents, N-alkylation was explored to alter the biological activity of a primary amine-containing drug, though in that specific case, it did not enhance the desired antiviral properties. nih.gov

N-Acylation: Acylation of the amine group to form an amide can drastically change its properties. The resulting amide is neutral and less basic than the parent amine. It acts as a hydrogen bond donor but has a reduced capacity as a hydrogen bond acceptor compared to a primary amine. This modification can be used to probe the necessity of the basic amine for activity. Palladium-catalyzed aminocarbonylation reactions have been used to synthesize chromone-3-carboxamides from primary and secondary amines, demonstrating a versatile method for creating such acylated derivatives. nih.govacs.org The formation of these amides can be a key step in creating a library of compounds with diverse pharmacological profiles. nih.gov

The following table summarizes the general effects of N-substitution on the properties of chroman-4-amines.

| Modification | Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| N-Alkylation | Increases lipophilicity and steric bulk. Reduces hydrogen bond donor capacity. | Can improve blood-brain barrier penetration. May enhance or decrease binding affinity depending on target topology. nih.gov |

| N-Acylation | Neutralizes the basicity of the amine. Alters hydrogen bonding properties. | Can abolish activity if ionic interactions are critical. May improve selectivity or alter the mode of action. nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman-4-amine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For chroman-4-amine analogues, QSAR studies are invaluable for understanding the structural requirements for activity, predicting the potency of novel compounds, and guiding the design of more effective therapeutic agents.

Both 2D and 3D-QSAR models have been developed for chromone and chromanone derivatives, which are structurally related to chroman-4-amines. These models provide insights into the structural features that govern their biological effects.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP). For a series of potential MGMT inactivators, a 2D-QSAR model was developed that successfully identified key structural features responsible for their inactivation ability. nih.gov The model demonstrated good predictive power, with a high coefficient of determination for the prediction set (R²pr = 0.7474), indicating its utility in forecasting the activity of new compounds. nih.gov

3D-QSAR: These models provide a more detailed, three-dimensional understanding of SAR by considering the spatial arrangement of atoms. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used.

A 3D-QSAR study on chromone derivatives as MAO inhibitors yielded a statistically significant model with a high squared correlation coefficient (R²) of 0.9064 and a cross-validated coefficient (Q²) of 0.8239, indicating excellent predictive capability. nih.gov

For a series of 8-substituted chromen-4-one derivatives acting as GPR35 agonists, CoMFA and CoMSIA models were developed. The CoMFA model showed a q² of 0.610 and an r² of 0.918, while the CoMSIA model yielded a q² of 0.646 and an r² of 0.800. researchgate.net These models generated contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties, providing a roadmap for structural optimization. researchgate.netresearchgate.net

The table below presents statistical parameters from representative QSAR studies on related chromone scaffolds.

| QSAR Model Type | Compound Series | R² (Goodness of Fit) | Q² (Internal Predictivity) | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Chromone derivatives (MAO inhibitors) | 0.9064 | 0.8239 | nih.gov |

| 3D-QSAR (CoMFA) | 8-Substituted chromen-4-ones (GPR35 agonists) | 0.918 | 0.610 | researchgate.net |

| 2D-QSAR | Potential MGMT Inactivators | N/A | N/A | nih.gov |

Note: R² represents the coefficient of determination for the training set, while Q² (or q²) is the cross-validated coefficient, indicating the model's internal robustness and predictive ability.

A key outcome of QSAR studies is the identification of molecular descriptors that significantly correlate with the biological activity of the compounds. nih.gov These descriptors provide quantitative insights into the SAR and help rationalize the mechanism of action.

For chroman-4-amine analogues and related heterocyclic systems, several classes of descriptors have been found to be important:

Electronic Descriptors: These describe the electronic properties of the molecule. For a series of aromatic amines, parameters such as the Hammett constant (σ), ionization potential of the parent molecule (IP-P), and electron affinity of its radical metabolite (EA-R) were found to be significantly correlated with their ability to form protein free radicals. nih.gov The ionization potential was also identified as a key descriptor for a set of MGMT inactivators. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. 3D-QSAR contour maps for chromen-4-one derivatives have shown that steric bulk in certain regions of the molecule can be either beneficial or detrimental to agonist activity, highlighting the importance of a precise fit within the receptor binding pocket. researchgate.net

Hydrogen Bonding Descriptors: The presence of hydrogen bond donors and acceptors is critical for molecular recognition. QSAR analysis has identified the number of hydrogen bond donors as a main factor influencing the inactivation ability of certain enzyme inhibitors. nih.gov

Quantum-Chemical Descriptors: With advancements in computational chemistry, descriptors derived from quantum mechanics calculations are increasingly used. nih.gov These can provide a more accurate description of the electronic structure and reactivity of molecules. For halogenated hydrocarbons, QSARs have been improved by using descriptors from ab initio and density functional theory calculations. nih.gov

The following table lists key molecular descriptors and their relevance as determined from QSAR studies on related amine-containing heterocyclic compounds.

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity | Reference |

| Electronic | Ionization Potential (IP) | Influences the ease of electron removal, which can be critical in redox reactions with enzyme targets. | nih.govnih.gov |

| Steric | CoMFA/CoMSIA Steric Fields | Defines regions where bulky groups increase or decrease activity, guiding substituent placement. | researchgate.net |

| Hydrophobic | Hydrophobic Fields / log P | Correlates with membrane permeability and hydrophobic interactions within the binding site. | researchgate.netnih.gov |

| H-Bonding | Number of H-bond donors | Quantifies the capacity for hydrogen bonding, a key interaction for target binding. | nih.gov |

Molecular Interactions and Mechanisms of Action for Chroman 4 Amine Analogues

Investigating Ligand-Target Interactions at a Molecular Level

Characterization of Enzyme Inhibition Mechanisms

Chroman-4-amine (B2768764) and its related structures have been investigated for their inhibitory effects on several key enzymes implicated in neurological and other diseases.

Butyrylcholinesterase (BChE): While research specifically on 8-Chloro-5-fluorochroman-4-amine's interaction with BChE is not extensively documented, studies on related chromenone derivatives offer valuable insights. For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their potential to inhibit both acetylcholinesterase (AChE) and BChE. nih.gov In one study, derivative 4k , featuring a 4-fluorobenzyloxy group at the R¹ position and a methoxy (B1213986) group at the R² position, demonstrated the most potent inhibition against BChE with an IC₅₀ value of 0.65 ± 0.13 µM. nih.gov Kinetic studies revealed this compound to be a competitive inhibitor with a Kᵢ value of 0.55 µM. nih.gov The structure-activity relationship (SAR) analysis indicated that substitutions at the R¹ and R² positions were critical for enhancing inhibitory potency. nih.gov Specifically, 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions at R¹ also resulted in significant BChE inhibition. nih.gov These findings underscore the potential of the chromanone scaffold as a basis for developing selective BChE inhibitors. nih.gov

Monoamine Oxidase (MAO): The chromone (B188151) scaffold is a recognized pharmacophore for MAO inhibition. mdpi.com Studies on 2-aryl-4H-chromen-4-one derivatives have identified compounds with selective inhibitory activity against MAO-B. nih.gov For example, compound 3j , with 3,4-di-OMeC₆H₃ groups, was a potent MAO-B inhibitor with a Kᵢ value of 0.16±0.01 μM, comparable to the standard drug selegiline. nih.gov Molecular docking and dynamics simulations have been employed to understand the molecular interactions between these inhibitors and MAO isoforms. nih.gov Research has also explored chromone-hydroxypyridinone hybrids as multimodal agents with MAO-B inhibitory activity for potential use in Alzheimer's disease. nih.gov One such compound, 17d , exhibited selective hMAO-B inhibitory activity with an IC₅₀ of 67.02 ± 4.3 nM. nih.gov The inhibition of MAO by substrate-analogues like 5-fluoro-alpha-methyltryptamine (B1214598) has been shown to be competitive and selective for MAO-A in central serotonergic neurons. nih.gov

Sirtuin 2 (SIRT2): Substituted chroman-4-one derivatives have emerged as potent and selective inhibitors of SIRT2, a class III histone deacetylase. nih.govnih.gov SAR studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for high potency. nih.govacs.org Specifically, an alkyl chain of three to five carbons in the 2-position, along with larger, electron-withdrawing groups in the 6- and 8-positions, were found to be favorable for SIRT2 inhibition. nih.govacs.org The presence of the carbonyl group is also considered essential for potent inhibition. nih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC₅₀ of 1.5 μM. nih.gov These inhibitors have demonstrated selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org

Receptor Binding and Antagonism/Agonism Studies

The chroman framework is a key structural element in ligands targeting serotonin (B10506) receptors, particularly the 5-HT₁A subtype.

5-HT₁A Receptors: Chromane-amine derivatives have been shown to possess high affinity for the 5-HT₁A receptor. researchgate.net A series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines were synthesized and found to have high affinity for the rat hippocampal 5-HT₁A receptor. nih.gov The C6-fluoro analog in this series, in particular, exhibited potent affinity (Kᵢ = 0.22 nM) and antagonism (EC₅₀ = 13 nM) for the human 5-HT₁A receptor. nih.gov The chroman ring is a constituent of various bioactive compounds that act as 5-HT₁A inhibitors. researchgate.net Both agonistic and antagonistic activities have been observed depending on the specific substitutions on the chroman scaffold. researchgate.netnih.govnih.gov For example, some lactam-fused chroman derivatives exhibit agonistic properties at the 5-HT₁A receptor, while others act as antagonists. researchgate.netdrugbank.com The interaction of these ligands with the 5-HT₁A receptor is believed to involve the basic nitrogen atom of a piperazine (B1678402) moiety forming strong interactions with conserved acidic amino acids in the receptor's transmembrane domain. nih.gov

Computational Molecular Docking and Dynamics Simulations

Computational methods are invaluable tools for elucidating the molecular interactions that govern the biological activity of chroman-4-amine analogues.

Prediction of Binding Modes and Conformational Changes upon Ligand Binding

Molecular docking studies have been instrumental in predicting how chroman-4-amine analogues and related compounds bind to their target proteins. nih.gov For chromone derivatives targeting MAO-B, docking studies have helped to visualize the binding mechanism and understand the molecular-level interactions. mdpi.comnih.gov Similarly, for SIRT2 inhibitors based on the chroman-4-one scaffold, a binding mode has been proposed based on a homology model of the enzyme. nih.govacs.org These models suggest that the inhibitors bind in a hydrophobic channel of the enzyme. acs.org In the case of 5-HT₁A receptor ligands, docking has revealed that the coumarin (B35378) part of the molecule can go deep into the binding pocket, while an arylpiperazine moiety extends towards a different transmembrane helix. nih.gov

Calculation of Binding Affinities and Free Energies of Interaction

Computational approaches can also be used to estimate the binding affinities of ligands for their targets. nih.gov For a series of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives, docking studies showed good binding energy values against carbonic anhydrase II. sci-hub.st In another study involving spiroquinoxalinopyrrolidine embedded chromanone hybrids as cholinesterase inhibitors, while docking scores were higher than the standard drug, molecular dynamics simulations with MM/PBSA calculations showed better binding of the synthesized derivatives to acetylcholinesterase. nih.gov These calculations provide a theoretical basis for the observed inhibitory activities and can guide the optimization of lead compounds.

Analysis of Key Protein-Ligand Interactions

The stability of a ligand-protein complex is determined by a network of non-covalent interactions.

Hydrogen Bonds: Hydrogen bonds are critical for the binding of many chroman-4-amine analogues. nih.gov For example, docking studies of chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives with the gamma-secretase enzyme revealed conventional hydrogen bonds with key amino acid residues like Ser A505 and Trp A595. psgcas.ac.in In the case of SIRT2 inhibitors, the pyridyl moiety of one compound was shown to form a hydrogen bond with Gln142 at the end of a hydrophobic channel. acs.org

Hydrophobic Interactions: Hydrophobic interactions are a major driving force for the binding of ligands to many proteins. nih.gov The binding of chroman-4-one based SIRT2 inhibitors is largely governed by hydrophobic interactions within a channel of the enzyme. acs.org Similarly, docking of some flavonoid derivatives into the MAO-A binding cavity revealed numerous hydrophobic interactions. mdpi.com

Halogen Bonds: Halogen atoms, such as the chlorine and fluorine in 8-Chloro-5-fluorochroman-4-amine, can participate in halogen bonding, a non-covalent interaction with Lewis bases. nih.gov While specific studies on halogen bonding in this particular compound are limited, the general importance of halogen interactions in protein-ligand complexes is well-recognized. nih.gov The presence of halogen atoms on the phenyl ring of some chromanone derivatives has been shown to have a notable influence on their inhibitory activities against cholinesterases. nih.gov

Biophysical Techniques for Studying Molecular Interactions

The study of molecular interactions is a cornerstone of drug discovery and chemical biology. For chroman-4-amine analogues, biophysical techniques are instrumental in elucidating binding affinities, kinetics, and the specific atomic contacts made with their target macromolecules. These methods allow for a detailed mapping of the binding interface and can reveal the mechanism of action.

NMR-Based Binding Studies (e.g., Saturation Transfer Difference (STD)-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating ligand-receptor interactions in solution, providing atomic-level resolution information. Among the various NMR techniques, Saturation Transfer Difference (STD)-NMR is particularly well-suited for screening compound libraries and characterizing the binding of small molecules to large protein targets.

The principle of STD-NMR lies in the transfer of saturation from the protein to a bound ligand. In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the protein's NMR spectrum. This saturation then spreads throughout the protein via spin diffusion. If a small molecule is bound to the protein, the saturation will be transferred to it. When the small molecule dissociates, it carries this "memory" of saturation with it. By subtracting a spectrum where the protein was not saturated from the spectrum where it was, a "difference" spectrum is obtained, which exclusively shows the signals of the bound ligand.

The intensity of the signals in the STD-NMR spectrum is proportional to the proximity of the ligand's protons to the protein's surface. This allows for the identification of the specific parts of the small molecule that are in close contact with the receptor, an epitope mapping of the binding event.

For chroman-4-amine analogues, STD-NMR can be employed to:

Confirm binding to a specific target protein.

Determine the binding epitope of the ligand, revealing which parts of the molecule are crucial for the interaction.

Calculate the dissociation constant (Kd), which quantifies the binding affinity.

Table 1: Hypothetical STD-NMR Data for a Chroman-4-amine Analogue Binding to a Target Protein

| Proton Assignment in Analogue | Relative STD Enhancement (%) | Interpretation |

| Aromatic Protons (Chroman Ring) | 80-100 | Close contact with the protein surface, likely within the binding pocket. |

| Methylene Protons (Chroman Ring) | 60-75 | Significant interaction with the protein. |

| Methine Proton (Chroman Ring) | 50-65 | Moderate interaction with the protein. |

| Amine Proton | 90-100 | Key interaction point, possibly involved in hydrogen bonding. |

This table is representative and illustrates the type of data generated from STD-NMR experiments. The relative enhancement values indicate the proximity of the respective protons to the protein.

Other Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance)

Label-free biosensor technologies are another critical set of tools for studying molecular interactions in real-time without the need for fluorescent or radioactive labels. Surface Plasmon Resonance (SPR) is a leading technology in this category and is widely used in academic and industrial research to characterize biomolecular interactions.

SPR detects changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment, a target protein (the receptor) is immobilized on the sensor chip. A solution containing the small molecule of interest (the analyte), such as a chroman-4-amine analogue, is then flowed over the chip surface. The binding of the analyte to the immobilized receptor causes an increase in the mass at the surface, which in turn changes the refractive index. This change is detected and recorded as a response unit (RU) signal over time, generating a sensorgram.

From the sensorgram, several key parameters of the interaction can be determined:

Association rate constant (ka): The rate at which the analyte binds to the receptor.

Dissociation rate constant (kd): The rate at which the analyte-receptor complex decays.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd to ka.

SPR is highly valuable for its ability to provide kinetic information about the binding event, which is complementary to the structural information obtained from techniques like NMR. It is also a high-throughput technique, allowing for the rapid screening of multiple compounds.

While specific SPR data for 8-Chloro-5-fluorochroman-4-amine is not widely published, the following table provides an example of the kinetic and affinity data that would be generated from an SPR analysis of a chroman-4-amine analogue.

Table 2: Representative SPR Kinetic and Affinity Data for a Chroman-4-amine Analogue

| Analogue | ka (1/Ms) | kd (1/s) | KD (nM) |

| Chroman-4-amine Analogue X | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |

| Chroman-4-amine Analogue Y | 2.2 x 10^5 | 5.5 x 10^-4 | 2.5 |

| 8-Chloro-5-fluorochroman-4-amine (Hypothetical) | 2.8 x 10^5 | 4.2 x 10^-4 | 1.5 |

This table presents hypothetical data to illustrate the typical output of an SPR experiment. Lower KD values indicate higher binding affinity.

Future Research Directions and Advanced Applications in 8 Chloro 5 Fluorochroman 4 Amine Studies

The exploration of 8-chloro-5-fluorochroman-4-amine and its derivatives is poised for significant advancement, driven by emerging technologies and innovative research strategies. Future studies will likely focus on refining synthetic pathways for greater sustainability, leveraging computational tools for rational drug design, investigating complex pharmacological interactions, employing sophisticated analytical techniques for in-depth molecular characterization, and conducting detailed stereoselective analysis to unlock the full therapeutic potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Chloro-5-fluorochroman-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Start with a halogenated chroman precursor (e.g., 5-fluorochroman-4-one) and introduce chlorine via electrophilic substitution. Reductive amination using ammonia or a protected amine source under hydrogenation (e.g., Pd/C or Raney Ni) can yield the amine. Optimize solvent polarity (e.g., THF or DMF) and temperature (40–80°C) to minimize byproducts like dehalogenated intermediates. Monitor purity via HPLC-MS and adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agents) .

Q. What safety protocols are critical when handling 8-Chloro-5-fluorochroman-4-amine in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal toxicity. Store in airtight containers away from light and moisture. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels. Refer to GHS-compliant SDS sheets for emergency measures, including skin decontamination with water and soap .

Q. How can researchers confirm the structural identity of 8-Chloro-5-fluorochroman-4-amine?

- Methodological Answer : Combine H/C NMR to verify aromatic proton environments (e.g., fluorine-induced deshielding) and amine protons (~2.5 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 214.03). Single-crystal X-ray diffraction (SC-XRD) provides definitive bond-length validation, as demonstrated for structurally analogous fluorinated amines .

Advanced Research Questions

Q. How can trace impurities (<0.1%) in 8-Chloro-5-fluorochroman-4-amine be detected and quantified?

- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Set MRM transitions for target ions (e.g., m/z 214 → 152) and validate against spiked calibration curves (R > 0.99). Limit of quantification (LOQ) can reach 0.01 ng/mL for pharmacokinetic studies .

Q. How should researchers resolve contradictions in reported pharmacological activity data for 8-Chloro-5-fluorochroman-4-amine derivatives?

- Methodological Answer : Conduct a systematic review of assay conditions (e.g., cell lines, IC protocols). For inconsistent SAR trends, perform meta-analysis using standardized descriptors (e.g., Hammett σ constants for substituents). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) and apply multivariate statistics (e.g., PCA) to isolate confounding variables like solvent polarity .

Q. What strategies are effective for elucidating the mechanism of action of 8-Chloro-5-fluorochroman-4-amine in neurological targets?

- Methodological Answer : Use radiolabeled F analogs for PET imaging to track brain penetration. Pair with CRISPR-Cas9 knockout models to identify target receptors (e.g., NMDA or σ-1). For binding kinetics, perform surface plasmon resonance (SPR) at multiple temperatures (4–37°C) to calculate ΔG and ΔH. Cross-reference with molecular docking simulations (e.g., AutoDock Vina) using SC-XRD-derived conformers .

Q. How can researchers design comparative studies between 8-Chloro-5-fluorochroman-4-amine and its structural analogs (e.g., 4-chloro-3-fluoroaniline)?

- Methodological Answer : Establish a matrix varying halogen positions (e.g., 5-F vs. 4-Cl) and amine substitution. Use DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic effects. Synthesize analogs via parallel synthesis and test in vitro/in vivo models. For bioactivity comparisons, apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Methodological Best Practices

Q. What are the key considerations for reporting crystallographic data of 8-Chloro-5-fluorochroman-4-amine derivatives?

- Guidance : Follow IUCr standards for SC-XRD: report R-factor (<0.05), data-to-parameter ratio (>10), and thermal displacement parameters. Include CIF files in supplementary materials. Avoid overcrowding figures with multiple structures; highlight key interactions (e.g., H-bonding networks) in one schematic .

Q. How should researchers address ethical and reproducibility challenges in open-data sharing for studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.